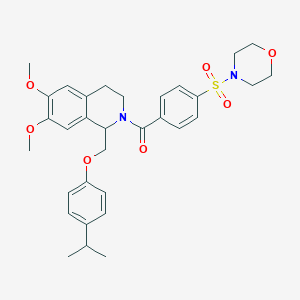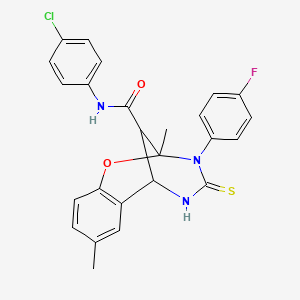![molecular formula C24H29F2NO6 B11215780 N-(2,4-difluorophenyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B11215780.png)
N-(2,4-difluorophenyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core dispiro structure, followed by the introduction of the 2,4-difluorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired product quality .
Chemical Reactions Analysis
N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide involves its interaction with specific molecular targets. The compound’s fluorinated phenyl group is believed to play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide can be compared with other similar compounds, such as:
- Tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexan]-5’-ylmethyl acetate .
- Tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexan]-5’-ylmethyl benzoate .
These compounds share a similar dispiro structure but differ in their functional groups, which can significantly impact their chemical properties and applications
Properties
Molecular Formula |
C24H29F2NO6 |
|---|---|
Molecular Weight |
465.5 g/mol |
InChI |
InChI=1S/C24H29F2NO6/c25-14-7-8-16(15(26)13-14)27-21(28)19-17-18(31-23(30-17)9-3-1-4-10-23)20-22(29-19)33-24(32-20)11-5-2-6-12-24/h7-8,13,17-20,22H,1-6,9-12H2,(H,27,28) |
InChI Key |
YGWKOKROBVODSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)NC6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215711.png)
![Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11215719.png)
![7-(3-chloro-4-methylphenyl)-N,N-diethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215722.png)
![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11215723.png)
![9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215724.png)
![N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B11215733.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11215737.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11215739.png)



![3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11215761.png)
![3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11215762.png)
![Diethyl 4-[2-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11215769.png)
